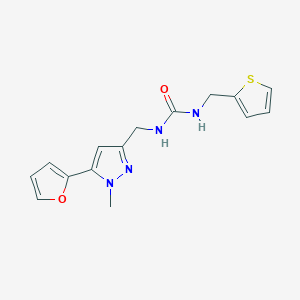

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-19-13(14-5-2-6-21-14)8-11(18-19)9-16-15(20)17-10-12-4-3-7-22-12/h2-8H,9-10H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUCAJPWGTDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as 5-(furan-2-yl)-1-methyl-1H-pyrazole and thiophen-2-ylmethylamine. These intermediates are then coupled through a urea formation reaction.

-

Step 1: Synthesis of 5-(furan-2-yl)-1-methyl-1H-pyrazole

Reagents: Furan-2-carbaldehyde, methylhydrazine

Conditions: Reflux in ethanol, followed by cyclization

-

Step 2: Synthesis of thiophen-2-ylmethylamine

Reagents: Thiophene-2-carboxaldehyde, ammonia

Conditions: Reduction with sodium borohydride

-

Step 3: Coupling Reaction

Reagents: 5-(furan-2-yl)-1-methyl-1H-pyrazole, thiophen-2-ylmethylamine, phosgene or triphosgene

Conditions: Room temperature, in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing safer and more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the heterocyclic rings, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, acids, or bases

Major Products

Oxidation: Carboxylic acids or ketones

Reduction: Corresponding amines

Substitution: Halogenated derivatives or other substituted products

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a thiophenyl moiety, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, combining furan and pyrazole intermediates with thiophenyl groups.

Synthesis Overview

- Furan Synthesis : Derived from furfural through acid-catalyzed reactions.

- Pyrazole Synthesis : Formed by reacting hydrazine with diketones under reflux conditions.

- Final Coupling : The furan and pyrazole intermediates are coupled with thiophenyl derivatives in the presence of a base like triethylamine.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their application in anti-inflammatory therapies .

- Antiviral Activity : Similar compounds have been tested for antiviral efficacy against several viruses, including HIV and influenza. Notably, pyrazole derivatives have shown significant activity against the influenza virus, indicating that 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea could be explored for similar applications .

Agricultural Applications

The compound's bioactivity extends into agriculture, where it may serve as a pesticide or herbicide. Research has indicated that certain pyrazole derivatives exhibit insecticidal properties, effectively controlling pest populations while minimizing harm to beneficial insects .

Anticancer Research

A study conducted on related pyrazole compounds demonstrated their effectiveness against breast cancer cell lines. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis .

Antiviral Efficacy

In a trial assessing antiviral properties, derivatives of similar compounds were tested against HIV strains. Results showed that certain analogs inhibited viral replication significantly at low concentrations, suggesting that 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea could be a candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea

- 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(benzyl)urea

Uniqueness

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of furan, pyrazole, and thiophene rings in its structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Biological Activity

The compound 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that incorporates several heterocyclic moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a furan ring, a pyrazole ring, and a thiourea moiety. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 326.35 g/mol |

| Boiling Point | Predicted 311.3 °C |

| Density | 1.28 g/cm³ |

| pKa | 8.12 |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within biological systems. The furan and pyrazole rings may contribute to enzyme inhibition, while the thiourea group can form hydrogen bonds with target substrates, enhancing binding affinity.

- Enzyme Interaction : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Binding : Potential binding to receptors could modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiourea have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Compounds with thiourea functionalities are known for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of arthritis and other inflammatory diseases.

Antimicrobial Effects

The presence of heterocyclic rings in the structure suggests potential antimicrobial activity. Some studies have reported that related compounds display effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Case Studies

- Anticancer Studies : A study published in 2023 demonstrated that a related thiourea derivative exhibited IC50 values in the low micromolar range against U937 human leukemia cells, suggesting potent antiproliferative activity .

- Anti-inflammatory Effects : Another study highlighted the ability of thiourea compounds to significantly reduce edema in animal models of inflammation, showcasing their therapeutic potential .

- Antimicrobial Activity : Research indicated that specific derivatives showed minimum inhibitory concentrations (MIC) below 0.1 µg/mL against E. coli, demonstrating strong antibacterial properties .

Q & A

Q. What are the optimal synthetic routes for preparing this urea derivative, and what methodological considerations ensure reproducibility?

The compound can be synthesized via two primary routes:

- Route A : Reacting a pyrazole-containing amine with an isocyanate derivative in anhydrous toluene under reflux (1–2 hours), followed by solvent removal and crystallization from an EtOH–AcOH mixture .

- Route B : Using a pyrazolooxazinone intermediate in chloroform under prolonged reflux (2 hours), with subsequent purification via the same solvent system . Critical factors include strict anhydrous conditions, precise stoichiometry of reagents, and controlled crystallization to avoid byproduct formation.

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

- X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for analogous pyrazole-urea hybrids .

- NMR spectroscopy : Use H and C NMR to verify methyl groups on the pyrazole ring (δ 3.2–3.5 ppm) and urea carbonyl signals (δ 160–165 ppm) .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting the [M+H] ion with <2 ppm error .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental data to model reaction pathways. For example:

- Use reaction path search algorithms to identify transition states and energy barriers, reducing trial-and-error experimentation .

- Apply machine learning to predict optimal solvent systems (e.g., toluene vs. chloroform) and reflux durations based on analogous urea syntheses .

Q. What strategies resolve contradictions in spectral or biological activity data?

- Spectral discrepancies : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping signals from thiophene and furan moieties .

- Biological variability : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships from environmental artifacts .

Q. How can reaction byproducts be minimized during scale-up synthesis?

- Process control : Monitor reaction progress via in-situ FTIR to detect intermediate formation and adjust heating rates dynamically .

- Separation technologies : Employ gradient silica chromatography or membrane filtration to isolate the target compound from thiourea or unreacted amine byproducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.